3-((1r)-1-Aminobutyl)phenylamine
Description
Fundamental Structural Features and Stereochemical Significance
The structure of 3-((1r)-1-Aminobutyl)phenylamine is defined by a phenylamine (or aniline) core substituted at the meta-position with a (1R)-1-aminobutyl group. This arrangement results in a molecule with several key features. The parent structure, aniline (B41778), consists of a phenyl group attached to an amino group. wikipedia.org The amine group's nitrogen is slightly pyramidalized, and its lone pair of electrons conjugates with the aromatic ring, making the ring electron-rich and susceptible to electrophilic substitution. wikipedia.org
The defining characteristic of this compound is its chirality. The stereogenic center is located at the first carbon of the butyl chain, designated as (R) according to the Cahn-Ingold-Prelog priority rules. This specific three-dimensional arrangement is crucial, as stereochemistry often governs molecular interactions, particularly in biological systems. The presence of two primary amine groups—one directly on the aromatic ring and one on the chiral side chain—provides multiple sites for chemical modification and interaction. A related compound, 3-[(1R)-1-aminoethyl]aniline, is noted for its stereochemical properties which make it a compound of interest in asymmetric synthesis and drug development. cymitquimica.com
Interactive Table: Physicochemical Properties of Aniline (Parent Moiety)
| Property | Value | Reference |
| IUPAC Name | Aniline, Benzenamine | wikipedia.org |
| CAS Number | 62-53-3 | wikipedia.org |
| Molecular Formula | C₆H₅NH₂ | wikipedia.org |
| Class | Aniline and substituted anilines | drugbank.com |
Importance in Advanced Organic Synthesis and Chemical Biology
Chiral amines are indispensable in modern chemistry. They are recognized as key structural motifs in 40-45% of small-molecule pharmaceuticals and are prevalent in agrochemicals and other fine chemicals. nih.gov Their utility extends to their use as resolving agents for racemic mixtures and as foundational building blocks for the synthesis of more complex, enantiomerically pure molecules. nih.gov
In advanced organic synthesis, compounds like this compound serve as valuable chiral building blocks. The defined stereocenter can be used to control the stereochemical outcome of subsequent reactions, a process central to asymmetric synthesis. youtube.comyoutube.com The dual amine functionality allows for differential protection and reaction strategies, enabling the construction of intricate molecular architectures. For instance, aniline and its derivatives are precursors to a wide range of materials, including polymers like polyurethanes, dyes such as indigo, and numerous pharmaceutical compounds. wikipedia.orgyufenggp.com The synthesis of complex molecules often relies on the strategic use of such bifunctional chiral molecules.
In the realm of chemical biology, the aniline moiety and the chiral amine side chain are significant pharmacophores. Aniline derivatives are found in a multitude of drugs, including analgesics like paracetamol and various anticancer and antimicrobial agents. wikipedia.orgdrugbank.com The specific stereoisomer of a chiral drug is often responsible for its therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, access to enantiomerically pure building blocks like this compound is critical for the development of new, effective, and safe medicines. nih.gov
Overview of Current Research Trajectories
Current research involving chiral anilines is multifaceted. A major focus is on the development of more efficient and sustainable synthetic methods. The transition metal-catalyzed asymmetric hydrogenation of imines is a powerful technique for producing chiral amines and represents a significant area of ongoing research. nih.gov Furthermore, the field of organocatalysis is rapidly advancing, offering metal-free alternatives for the asymmetric synthesis of chiral amines, including homoallylic amines from imines. nih.gov
Another significant research trajectory involves the strategic modification and use of aniline derivatives in drug discovery. While the aniline core is a useful scaffold, it can sometimes be associated with metabolic instability or toxicity concerns. cresset-group.com Consequently, medicinal chemists are actively exploring the replacement of the aniline group with bioisosteres—different functional groups that retain the desired biological activity while improving the compound's pharmacokinetic or toxicological profile. cresset-group.com Research also continues into creating novel aniline derivatives for various applications. For example, recent studies have reported the synthesis of thiocarbamide-aniline derivatives, which are important in medicinal and agricultural chemistry. researchgate.net The development of new coupling reactions and C-H amidation techniques further expands the toolkit for synthesizing novel aniline-based structures. organic-chemistry.org
The exploration of compounds like this compound fits within these broader trends. It serves as a potential starting material for novel synthetic methodologies and as a scaffold for new therapeutic agents, where its specific stereochemistry can be leveraged to achieve selective interactions with biological targets.
Structure
3D Structure
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
3-[(1R)-1-aminobutyl]aniline |
InChI |
InChI=1S/C10H16N2/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10H,2,4,11-12H2,1H3/t10-/m1/s1 |
InChI Key |
BTXXYJHEJAUVDS-SNVBAGLBSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC(=CC=C1)N)N |
Canonical SMILES |
CCCC(C1=CC(=CC=C1)N)N |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Stereocontrol Strategies
Classical and Modified Phenylamine Synthesis Approaches
The introduction of the amine group onto the phenyl ring is a critical step in the synthesis of 3-((1r)-1-Aminobutyl)phenylamine. The two primary strategies for this transformation are the reduction of nitroaromatic derivatives and the amination of aromatic precursors.
A well-established and frequently utilized method for preparing phenylamines is the reduction of a nitro group on the aromatic ring. This approach is advantageous due to the wide availability of nitroaromatic starting materials, which are typically synthesized via electrophilic nitration. The reduction of the nitro group to a primary amine can be accomplished through various means, offering flexibility to the synthetic chemist.
Catalytic hydrogenation is a common and efficient method, employing hydrogen gas in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This process is known for its high yields and clean reaction profiles. Alternatively, metal-acid systems, for instance, tin (Sn) or iron (Fe) in hydrochloric acid (HCl), have been historically used. Modern approaches may utilize milder reducing agents to avoid harsh reaction conditions.
| Method | Key Reagents/Catalysts | Primary Advantages |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | High efficiency, clean reaction |
| Metal-Acid Reduction | Fe/HCl, Sn/HCl | Cost-effective, robust |
Directly forming a carbon-nitrogen bond on the aromatic ring presents an alternative synthetic route. A prominent example of this is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This powerful transformation enables the coupling of an aryl halide or triflate with an amine. The versatility of this reaction allows for the use of a broad range of amines and ammonia (B1221849) surrogates, providing a direct entry to primary phenylamines. The reaction's success is often dependent on the choice of a suitable phosphine (B1218219) ligand for the palladium catalyst.
Enantioselective and Diastereoselective Synthesis of the Chiral Amine Moiety
The biological activity of this compound is intrinsically linked to its specific stereochemistry. Consequently, the development of synthetic methods that precisely control the formation of the chiral amine center is crucial. Biocatalysis has emerged as a highly effective strategy for achieving this goal.
Biocatalysis leverages the high specificity and selectivity of enzymes to carry out chemical transformations. For the synthesis of chiral amines, transaminases and enzymes for resolution are particularly valuable.
Transaminases, or aminotransferases, are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone, producing a chiral amine. The use of ω-transaminases (ω-TAs) is especially advantageous as they can asymmetrically aminate a prochiral ketone using a simple amino donor like isopropylamine. This enzymatic approach can lead to very high enantiomeric excess of the desired amine. A landmark industrial application of this technology was the synthesis of sitagliptin, where a highly engineered transaminase was used to produce the chiral amine with greater than 99.5% enantiomeric excess.
| Enzyme Type | Reaction Type | Key Advantage |
| ω-Transaminase | Asymmetric amination of a prochiral ketone | High enantioselectivity |
Asymmetric Organocatalytic Methodologies
Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, avoiding the use of metal catalysts. For the synthesis of chiral β-amino ketones, which can be precursors to 1,3-amino alcohols and acids, the decarboxylative Mannich reaction of β-keto acids with imines has been explored. beilstein-journals.org Cinchona-derived bifunctional thiourea (B124793) catalysts have been shown to effectively catalyze this reaction, providing β-amino ketones in high yields and with moderate to good enantioselectivities. beilstein-journals.org While not a direct synthesis of this compound, this methodology represents a potential organocatalytic route to key chiral intermediates.
Another relevant organocatalytic approach is the asymmetric Mannich reaction. The use of a 9-thiourea cinchona alkaloid as a bifunctional organic catalyst enables the highly enantioselective conversion of aldehydes into optically active β-amino acids through the in situ generation of carbamate-protected imines from stable α-amido sulfones. organic-chemistry.org This method is compatible with a broad range of aromatic and aliphatic aldehydes, offering a versatile pathway to chiral amines. organic-chemistry.org
Transition-Metal Catalyzed Asymmetric Reactions
Transition-metal catalysis provides highly efficient and selective methods for the synthesis of chiral amines.
Asymmetric Hydrogenation of Imines and Enamines
The asymmetric hydrogenation of imines is a direct and atom-economical method for the preparation of chiral amines. For the synthesis of 3,3-diarylpropyl amines, iridium-catalyzed asymmetric hydrogenation of the corresponding 3,3-diarylallyl phthalimides using an Ir-UbaPHOX complex has been shown to proceed with high enantioselectivity (98-99% ee). nih.gov The purity of the alkene substrate is crucial for achieving high selectivity. nih.gov This method could be adapted for the synthesis of this compound by starting with an appropriate substrate.
Asymmetric Hydroamination and Hydroaminoalkylation
Asymmetric hydroamination involves the direct addition of an N-H bond across a carbon-carbon double or triple bond. Cationic Iridium(I) complexes with chiral ligands such as C3-TUNEPHOS have been successfully employed in the intermolecular hydroamination of styrene (B11656) derivatives with heteroaromatic amines, yielding Markovnikov products with perfect regioselectivity and good enantioselectivity under solvent-free conditions. nih.gov This strategy could potentially be applied to the synthesis of this compound by reacting a suitable vinyl precursor with an appropriate amine source.
Enantioselective Reductive Amination Protocols
Chiral Auxiliary-Based Synthetic Routes
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org
A prominent example is the use of N-tert-butanesulfinyl imines. These are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes or ketones. nih.gov The tert-butanesulfinyl group acts as a powerful chiral directing group for the addition of various nucleophiles and can be easily cleaved under acidic conditions. nih.gov This methodology has been widely used for the asymmetric synthesis of a diverse range of amines, including α-branched and α,α-dibranched amines. nih.gov
Another widely used class of chiral auxiliaries is the oxazolidinones, popularized by David A. Evans. These can be prepared from amino acids or amino alcohols and are commercially available. wikipedia.org Acylation of the oxazolidinone followed by a stereoselective reaction, such as an aldol (B89426) addition, and subsequent cleavage of the auxiliary provides access to chiral products. wikipedia.orgresearchgate.net
Pseudoephedrine and its analog pseudoephenamine also serve as practical chiral auxiliaries for asymmetric synthesis, particularly in alkylation reactions. nih.govuni-pannon.hu
| Chiral Auxiliary | Type of Reaction | Key Features |
| N-tert-butanesulfinamide | Nucleophilic addition to imines | Powerful chiral directing group, readily cleaved. nih.gov |
| Oxazolidinones | Aldol reactions, Alkylations | Commercially available, high diastereoselectivity. wikipedia.orgresearchgate.net |
| Pseudoephedrine/Pseudoephenamine | Alkylation reactions | Crystalline derivatives, good stereocontrol. nih.govuni-pannon.hu |
Diastereoselective Cascade Reactions (e.g., Mannich-type)
Diastereoselective cascade reactions, such as the Mannich reaction, allow for the construction of multiple stereocenters in a single synthetic operation. The organocatalytic asymmetric Mannich reaction of 3,4-dihydro-2-quinolones with imines, catalyzed by a cyclohexyldiamine-derived bifunctional amino-thiourea, has been developed for the synthesis of 3,3-disubstituted-dihydro-2-quinolones with high enantioselectivity and good diastereoselectivity. rsc.org
Furthermore, direct three-component Mannich reactions of O-benzyl hydroxyacetone (B41140) with p-anisidine (B42471) and various aldehydes in the presence of an L-threonine-derived catalyst have been shown to afford anti-1,2-amino alcohols in good to excellent yields and with high enantioselectivities (up to 97% ee) in water. nih.gov These methods highlight the potential of cascade reactions to generate complex chiral amine structures that could be precursors to or analogs of this compound.
Functional Group Interconversions and Derivatization Strategies
The dual amine groups on this compound are primary sites for derivatization. Strategies for their selective modification, as well as for substitution on the aromatic ring, are critical for developing analogues and probing structure-activity relationships.
Deaminative halogenation offers a powerful method for replacing an amino group with a halogen, a transformation that can be challenging to achieve through other means. For this compound, this can theoretically occur at either the aliphatic or the aromatic amine.
Aromatic Amine Transformation : The conversion of the aromatic C(sp²)–NH₂ group to a C(sp²)–Cl or C(sp²)–Br functionality can be accomplished through methods that are alternatives to the classical Sandmeyer reaction. nih.gov Modern protocols utilize reagents that avoid harsh conditions and explosive intermediates. nih.gov For instance, a deaminative chlorination using Pyry-BF₄ has been shown to be highly chemoselective for aminoheterocycles and anilines under mild conditions. nih.gov This method could potentially be applied to selectively replace the aromatic amine of this compound, leaving the aliphatic amine intact.
Aliphatic Amine Transformation : The primary aliphatic amine can undergo deaminative halogenation using different reagent systems. Research has demonstrated the successful deaminative bromination, chlorination, and iodination of primary aliphatic amines using N-anomeric amides as nitrogen-deletion reagents. researchgate.netnih.gov This protocol is noted for its mild conditions and tolerance of various functional groups, making it suitable for complex molecules. nih.govresearchgate.net A reaction using an N-anomeric amide and a halogen source like CBr₄ could convert the 1-aminobutyl group into a 1-bromobutyl group. researchgate.net
The selective halogenation of one amine group over the other would depend heavily on the chosen reagents and reaction conditions, exploiting the inherent differences in reactivity between aromatic and aliphatic amines.
Acylation and alkylation at the nitrogen centers are fundamental derivatization strategies. Given the two amine groups in this compound, achieving selectivity is a key consideration. The aliphatic amine is generally more nucleophilic than the aromatic amine, a difference that can be exploited for selective functionalization.
Selective Acylation : By carefully controlling reaction conditions, such as using a slightly sub-stoichiometric amount of an acylating agent (e.g., an acid chloride or anhydride) at low temperatures, it is often possible to selectively acylate the more reactive aliphatic amine. The resulting amide at the aliphatic position also serves as a protecting group, which can attenuate the reactivity of that amine while allowing for subsequent reactions at the aromatic amine or the phenyl ring. libretexts.org
Alkylation : Alkylation can also be directed towards the more nucleophilic aliphatic amine. The reactivity in alkylation reactions can be sensitive to pH, with adjustments to a more basic pH (8–10) potentially enhancing the reaction rate. However, polyalkylation is a common side reaction that must be controlled, often through the use of a large excess of the amine starting material or by employing reductive amination techniques.
The phenyl ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the amino group (-NH₂) and the (1-aminobutyl)alkyl group. libretexts.org
Directing Effects : Both the -NH₂ and the alkylamine groups are strong activating, ortho, para-directing groups. libretexts.orgwvu.edu The -NH₂ group is one of the most powerful activating groups, meaning it will strongly direct incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). The (1-aminobutyl) group at position 3 also directs ortho and para (to positions 2, 4, and 6). The combined effect is a very strong activation of the positions ortho and para to the primary aniline (B41778) functionality.
Controlling Reactivity : The high reactivity of arylamines like this one can lead to challenges such as polysubstitution and oxidation, especially in reactions like halogenation and nitration. libretexts.org Direct bromination, for instance, can readily lead to di- or tri-bromo products. libretexts.org To achieve monosubstitution and prevent undesirable side reactions, the powerful activating effect of the aromatic amino group is often attenuated by converting it into an amide via acylation. libretexts.org The resulting acetamido group is still an ortho, para-director but is significantly less activating, allowing for more controlled EAS reactions. After the desired substitution on the ring is achieved, the amide can be hydrolyzed back to the amine.
Process Optimization in Chemical Synthesis
Optimizing the synthesis of this compound is crucial for improving efficiency, yield, and purity, particularly for large-scale production.
A common route to this compound is the reductive amination of a corresponding ketone precursor. The optimization of this process involves fine-tuning several parameters. Catalyst choice is also paramount; for related amine syntheses, catalysts such as hydrogen beta-zeolite combined with active aluminum oxide have been shown to provide high activity and stability. google.com
Below is a table summarizing key reaction parameters and their typical ranges for the synthesis of this compound via reductive amination.
| Parameter | Condition/Reagent | Effect on Reaction |
| Catalyst | Palladium on Carbon (Pd/C) or Sodium Cyanoborohydride (NaBH₃CN) | Influences reaction rate and efficiency. |
| Temperature | 25–60°C | Affects reaction kinetics; higher temperatures can increase rate but may lead to side products. |
| Solvent | Methanol or Ethanol | Solvent polarity can impact catalyst activity and substrate solubility. |
| Hydrogen Pressure | 1–3 atm (for catalytic hydrogenation) | A key parameter for driving the reduction of the imine intermediate. |
Maximizing the yield of the desired (1R)-enantiomer while minimizing byproducts is a primary goal. This involves strategic choices in both the reaction pathway and the purification process.
Stereochemical Control : To ensure the final product has the desired (1R)-configuration, the synthesis must employ stereocontrol strategies. This can be achieved by starting with a chiral precursor or by using asymmetric catalysis or chiral auxiliaries during the reductive amination step. These methods are designed to preferentially generate one enantiomer over the other, leading to a high enantiomeric excess.
Selectivity in Derivatization : As discussed in section 2.3.3, enhancing selectivity during functionalization, such as electrophilic aromatic substitution, is critical. The use of protecting groups is a key strategy. By converting the highly activating aromatic amine to a less-activating amide, chemists can prevent over-halogenation or other side reactions, thereby increasing the yield of the desired monosubstituted product. libretexts.org
The table below outlines strategies for enhancing yield and selectivity.
| Goal | Strategy | Mechanism/Rationale |
| Enantiomeric Purity | Asymmetric Catalysis / Chiral Auxiliaries | Guides the reaction to favor the formation of the (1R)-enantiomer. |
| Monosubstitution in EAS | Protection of Aromatic Amine (Acylation) | Reduces the activating strength of the amine, preventing polysubstitution and oxidation. libretexts.org |
| High Conversion Rate | Catalyst Optimization | Using highly active and selective catalysts, such as specific zeolites or heteropolyacids, can drive the reaction to completion with fewer byproducts. google.comgoogle.com |
Iii. Chemical Reactivity and Mechanistic Investigations
Reactivity of the Primary Amine Group
The molecule possesses two primary amine groups, one aliphatic and one aromatic. The nitrogen atom in each amine features a lone pair of electrons, making them both basic and nucleophilic. However, their reactivity differs significantly due to their electronic environments.
Basicity and Salt Formation in Solution
The basicity of an amine is its ability to accept a proton (H⁺). In 3-((1r)-1-Aminobutyl)phenylamine, the aliphatic amine at the chiral center of the butyl group is significantly more basic than the aromatic amine (aniline) group.
The lone pair of the aliphatic amine is localized on the nitrogen atom and is readily available for protonation. The attached butyl group is weakly electron-donating through an inductive effect, which further increases the electron density on the nitrogen, enhancing its basicity compared to ammonia (B1221849). acs.org
In contrast, the lone pair of the aromatic amine is delocalized into the π-electron system of the benzene (B151609) ring. libretexts.orglibretexts.org This resonance effect reduces the availability of the lone pair for protonation, making aromatic amines like aniline (B41778) considerably weaker bases than aliphatic amines. chemistrysteps.comwikipedia.org Consequently, in an aqueous solution, the aliphatic amine will be preferentially protonated.
When treated with a strong acid, such as hydrochloric acid (HCl), this compound will readily form a salt. nih.govtcichemicals.com Due to the significant difference in basicity, protonation will occur selectively at the more basic aliphatic nitrogen to form the corresponding ammonium (B1175870) salt, 3-amino-α-propylbenzylammonium chloride. In a strongly acidic medium with excess acid, double protonation to form a dicationic salt is possible.
The equilibrium for the first protonation in water can be represented as:
C₆H₄(NH₂)CH(NH₂)C₃H₇ + H₂O ⇌ C₆H₄(NH₂)CH(NH₃⁺)C₃H₇ + OH⁻
Table 1: Comparative pKₐ Values of Conjugate Acids of Related Amines in Water
| Compound | Structure | pKₐ of Conjugate Acid | Basicity |
|---|---|---|---|
| Aniline | C₆H₅NH₂ | 4.6 wikipedia.org | Weak Base |
| m-Toluidine (3-Methylaniline) | CH₃C₆H₄NH₂ | 4.7 | Weak Base |
| Butylamine (B146782) | CH₃(CH₂)₃NH₂ | 10.6 | Strong Base |
| Ammonia | NH₃ | 9.25 | Moderate Base |
Note: pKₐ values are approximate and can vary with conditions. A higher pKₐ of the conjugate acid corresponds to a stronger base. youtube.comgwu.edu Data for this compound is not available in the literature, but the aliphatic amine is expected to have a pKₐ similar to butylamine, while the aromatic amine's pKₐ would be similar to that of m-toluidine.
Nucleophilic Reactivity in Carbon-Nitrogen Bond Formation
Both amine groups can act as nucleophiles, attacking electron-deficient centers to form new carbon-nitrogen bonds. The nucleophilicity generally follows the trend of basicity, making the aliphatic amine a much stronger nucleophile than the aromatic amine. ucalgary.ca
This difference in reactivity allows for selective reactions. For instance, in acylation reactions with acyl chlorides or acid anhydrides, the aliphatic amine will react preferentially under controlled conditions to form an amide. mdpi.comgoogle.comyoutube.com This reaction is a standard nucleophilic acyl substitution. Forcing conditions or an excess of the acylating agent would be required to acylate the less reactive aniline nitrogen. This differential reactivity is useful for selectively protecting the aliphatic amine. libretexts.org
Similarly, in reactions with alkyl halides (alkylation), the aliphatic amine is expected to be more reactive in an Sₙ2-type reaction. mdpi.com However, such reactions with primary amines are often difficult to control and can lead to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium salts.
The primary amine can also participate in nucleophilic addition to carbonyl compounds like aldehydes and ketones to form imines (Schiff bases). byjus.com This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, followed by dehydration.
Reactivity of the Phenyl Ring
The phenyl ring is susceptible to electrophilic aromatic substitution (EAS), and its reactivity is heavily influenced by the two substituents: the amino group (-NH₂) and the 1-aminobutyl group.
Substituent Effects on Electrophilic Aromatic Reactions
Both the amino group and the alkyl-based aminobutyl group are activating substituents that direct incoming electrophiles to the ortho and para positions. libretexts.orgbyjus.com
-NH₂ Group: This is a very strong activating group due to the resonance donation of the nitrogen's lone pair into the ring, significantly increasing electron density at the ortho and para positions. scispace.comlibretexts.org
-CH(NH₂)C₃H₇ Group: This alkyl-based group is an activating group primarily through the inductive effect of the alkyl chain, which donates electron density to the ring. It is also an ortho, para-director. libretexts.orglibretexts.org
In this compound, these two groups are meta to each other. Their directing effects are additive and reinforce each other. The positions ortho and para to the powerful -NH₂ group (positions 2, 4, and 6) are strongly activated. The aminobutyl group at position 3 further activates positions 2 and 4 (ortho) and position 6 (para).
Therefore, electrophilic substitution is strongly favored at positions 2, 4, and 6.
Table 2: Predicted Major Products for Electrophilic Aromatic Substitution
| Reaction | Electrophile | Reagents | Predicted Major Products |
|---|---|---|---|
| Bromination | Br⁺ | Br₂/H₂O | 2,4,6-Tribromo-3-((1r)-1-aminobutyl)phenylamine byjus.com |
| Nitration | NO₂⁺ | HNO₃/H₂SO₄ (dilute, cold) | 2-Nitro- and 4-Nitro- isomers |
It is important to note that reactions of anilines under strong acidic conditions (like standard nitration or Friedel-Crafts reactions) can be problematic. The basic amino group is protonated to form an -NH₃⁺ group, which is a strongly deactivating, meta-directing group. chemistrysteps.comlibretexts.org This can lead to a mixture of products or reaction failure. libretexts.org Furthermore, the high reactivity of the aniline ring can lead to over-reaction (e.g., polyhalogenation) and oxidation. libretexts.orglibretexts.org To achieve selective substitution, the highly activating amino group is often temporarily converted to a less activating amide group (e.g., acetanilide) prior to the substitution reaction. libretexts.org
Oxidation Pathways and Products
Anilines are highly susceptible to oxidation, often leading to complex mixtures of colored products, including polymers (aniline black). wikipedia.orgresearchgate.net The electron-rich aromatic ring is easily attacked by oxidizing agents. acs.orgrsc.org The oxidation of aniline itself can yield products such as nitrosobenzene, azoxybenzene, azobenzene, and ultimately p-benzoquinone upon more vigorous oxidation. researchgate.netresearchgate.net
For this compound, oxidation can occur at several sites:
Aromatic Amine Oxidation: The aniline moiety is the most likely site for initial oxidation.
Ring Oxidation: The activated ring can be oxidized, potentially leading to quinone-like structures.
Aliphatic Amine Oxidation: The aliphatic amine can also be oxidized, though this typically requires different conditions than aniline oxidation.
The specific products would depend heavily on the oxidizing agent and reaction conditions. Mild oxidation might lead to the formation of azo compounds through coupling, while strong oxidants like potassium dichromate or ozone could lead to ring-opening and degradation. researchgate.net A kinetic study on meta-substituted anilines showed that the reaction proceeds via a cation-dipole interaction in the rate-determining step. orientjchem.org
Role as a Ligand in Coordination Chemistry
With two nitrogen atoms possessing lone pairs of electrons, this compound has the potential to act as a chelating ligand in coordination chemistry. The aliphatic and aromatic amine groups can coordinate to a single metal center to form a stable six-membered chelate ring. Such ligands are known as bidentate ligands. libretexts.org
The formation of a chelate complex is entropically favored over coordination with two separate monodentate ligands. This molecule can be classified as a bidentate N,N'-donor ligand. Diamine ligands, particularly those that form five- or six-membered rings with a metal ion, are ubiquitous in coordination chemistry and catalysis. acs.orgnih.gov They are extensively used to stabilize metal centers and influence their catalytic activity, for example, in copper-catalyzed cross-coupling reactions. tcichemicals.comresearchgate.net
While specific studies on the coordination chemistry of this compound are not prominent in the literature, its structure suggests it could form stable complexes with various transition metals like copper, palladium, platinum, and rhodium. The chirality of the ligand, originating from the (R)-configured stereocenter, could also be exploited in asymmetric catalysis, where the chiral ligand environment around the metal center induces enantioselectivity in the reaction products.
Chelation Behavior with Metal Centers (e.g., Organotin(IV) Complexes)
The chelation of ligands with metal centers is fundamental to the formation of stable coordination complexes. In the case of this compound, the presence of two nitrogen donor atoms—one from the primary amine and one from the phenylamine—suggests its capability to act as a bidentate ligand. When coordinating to a metal center, such as tin in organotin(IV) complexes, the ligand can form a stable five- or six-membered ring, depending on the coordination points.
While specific studies on the chelation of this compound with organotin(IV) are not extensively documented, the behavior can be inferred from studies on similar bidentate N,N'-donor ligands. The formation of organotin(IV) complexes with such ligands typically involves the displacement of a labile group on the tin center. The resulting complexes often exhibit a distorted trigonal bipyramidal or octahedral geometry, with the geometry being influenced by the steric bulk of the organotin(IV) moiety and the bite angle of the chelating ligand.
Table 1: General Chelation Behavior of Bidentate Amines with Organotin(IV) Centers
| Organotin(IV) Precursor | Ligand Type | Expected Coordination Geometry | Potential Bonding Interactions |
| R₃SnCl | Bidentate Amine | Trigonal Bipyramidal | Sn-N, Sn-C, Sn-Cl |
| R₂SnCl₂ | Bidentate Amine | Octahedral | Sn-N, Sn-C, Sn-Cl |
Note: This table represents generalized information for analogous systems in the absence of specific data for this compound.
Structure-Reactivity Relationships in Metal-Ligand Complexes
The relationship between the structure of a metal-ligand complex and its reactivity is a cornerstone of inorganic and organometallic chemistry. For complexes involving chiral ligands like this compound, the stereochemistry of the ligand can profoundly influence the catalytic activity and selectivity of the metal center.
Studies on analogous chiral diamine and tripyridyldiamine ligands complexed with metals such as cobalt, iron, zinc, titanium, and zirconium have demonstrated that the chiral scaffold dictates a preferred coordination geometry around the metal. nih.govacs.org This geometric preference arises from minimizing steric interactions and optimizing electronic factors. nih.gov For instance, in octahedral complexes, a chiral ligand can lead to the selective formation of one diastereomer over others. nih.govacs.org This control over the three-dimensional arrangement of the complex is crucial for enantioselective catalysis, where the chiral environment of the catalyst directs the stereochemical outcome of a reaction. The transfer of chirality from the asymmetric ligand to the metal center creates an asymmetric environment that can lead to high enantioselectivity in catalytic transformations. nih.gov
Table 2: Influence of Ligand Structure on Metal Complex Properties (Analogous Systems)
| Ligand Feature | Impact on Metal Complex | Consequence for Reactivity |
| Chirality | Induces a specific, asymmetric coordination geometry. nih.gov | Enables enantioselective catalysis. acs.org |
| Steric Bulk | Influences the accessibility of the metal center. | Can enhance selectivity by directing substrate approach. |
| Electronic Properties | Modulates the electron density at the metal center. | Affects the catalytic activity and reaction mechanism. |
Reaction Mechanism Elucidation
Elucidation of Biocatalytic Reaction Mechanisms
In the realm of biocatalysis, chiral amines are valuable building blocks, and their synthesis is often achieved using enzymes like transaminases (TAs). mdpi.comworktribe.com Transaminases, particularly ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. mdpi.comworktribe.comnih.gov This process can be used for the asymmetric synthesis of chiral amines from prochiral ketones or the kinetic resolution of racemic amines. mdpi.com
The reaction mechanism of ω-TAs is well-characterized and follows a ping-pong bi-bi kinetic model, which involves two half-reactions. mdpi.comnih.govdiva-portal.org
First Half-Reaction: The amino donor (e.g., a chiral amine) binds to the PLP cofactor in the enzyme's active site, forming an external aldimine. Through a series of steps involving a quinonoid intermediate, the amino group is transferred to the PLP, forming pyridoxamine-5'-phosphate (PMP) and releasing the ketone byproduct. nih.gov
Second Half-Reaction: The carbonyl substrate (amino acceptor) enters the active site and reacts with the PMP. The amino group is transferred from the PMP to the substrate, regenerating the PLP cofactor and releasing the newly formed chiral amine product. diva-portal.org
The stereoselectivity of the transaminase is a key feature, with different enzymes exhibiting preferences for (R)- or (S)-enantiomers. nih.gov This selectivity is crucial for producing enantiomerically pure amines.
Understanding Transition-Metal Catalyzed Reaction Pathways
Chiral amines are important scaffolds in many functional molecules, and transition-metal catalysis provides efficient routes for their synthesis, particularly through C-N cross-coupling reactions. rsc.org Understanding the reaction pathways is essential for optimizing these catalytic systems. A common mechanistic cycle for transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, generally involves three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination. chemistryjournals.netchemistryjournals.net
In the context of forming a C-N bond with an amine like this compound, a typical palladium-catalyzed pathway would be:
Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0)) reacts with an aryl halide or triflate, inserting into the carbon-halogen bond to form a Pd(II) complex. chemistryjournals.netrsc.org
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form an amido complex.
Reductive Elimination: The aryl group and the amido group couple, forming the C-N bond and the desired arylamine product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. rsc.org
The use of chiral ligands in these reactions can induce enantioselectivity, leading to the formation of chiral amine products with high optical purity. rsc.org Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), are crucial for understanding the factors that control the efficiency and selectivity of these transformations. chemistryjournals.netchemistryjournals.net
Iv. Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of 3-((1r)-1-Aminobutyl)phenylamine, providing detailed information about the chemical environment of each atom.
High-resolution ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the various proton and carbon environments within the molecule. The spectra provide key information through chemical shifts (δ), signal multiplicities, and coupling constants (J).
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the aromatic protons on the phenyl ring and the aliphatic protons of the aminobutyl side chain. researchgate.net The aromatic region typically shows complex multiplets between δ 6.5–7.5 ppm. The protons of the two amine groups (-NH₂) would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. docbrown.info The aliphatic protons would show distinct signals: the methine proton (CH) adjacent to the chiral center, the methylene (B1212753) protons (CH₂) of the butyl chain, and the terminal methyl protons (CH₃).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. hmdb.carsc.org The phenyl ring carbons would resonate in the aromatic region (typically δ 110-150 ppm), while the aliphatic carbons of the butyl chain would appear in the upfield region. mdpi.comrsc.org The chemical shift of the chiral carbon (C1 of the butyl group) is of particular interest for stereochemical studies.
Below are the anticipated ¹H and ¹³C NMR chemical shift assignments for this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ (Butyl) | ~0.9 | Triplet (t) |
| -CH₂- (Butyl, C3) | ~1.3-1.4 | Multiplet (m) |
| -CH₂- (Butyl, C2) | ~1.6-1.7 | Multiplet (m) |
| -NH₂ (Butylamine) | ~1.5-2.5 (broad) | Singlet (br s) |
| -CH- (Chiral Center) | ~3.8-4.0 | Triplet (t) |
| -NH₂ (Aniline) | ~3.5-4.5 (broad) | Singlet (br s) |
| Aromatic Protons | ~6.5-7.2 | Multiplet (m) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (Butyl) | ~14 |
| -CH₂- (Butyl, C3) | ~20 |
| -CH₂- (Butyl, C2) | ~40 |
| -CH- (Chiral Center) | ~55 |
| Aromatic C-H | ~113-129 |
| Aromatic C-N | ~147 |
| Aromatic C-C(H)N | ~148 |
Assessing the enantiomeric purity of this compound is critical. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs), offers a powerful method for enantiodifferentiation without the need for derivatization. researchgate.netuab.cat
CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of a chiral substrate. frontiersin.orgnih.gov These complexes have different magnetic environments, leading to separate NMR signals for each enantiomer. The mechanism involves rapid, reversible interactions, such as hydrogen bonding, between the CSA and the amine. nih.gov
For this compound, a chiral alcohol like (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or Pirkle's alcohol could be used as a CSA. nih.govnih.gov Upon addition of the CSA to a solution of the amine, the signals of the protons (or carbons) close to the chiral center of the (R)- and (S)-enantiomers would exhibit different chemical shifts (Δδ). researchgate.net The relative integration of these now distinct signals allows for the direct determination of the enantiomeric excess (ee). Both ¹H and ¹³C NMR can be used for this analysis, with ¹³C NMR often providing better signal dispersion despite its lower intrinsic sensitivity. uab.cat
While CSAs can determine enantiomeric purity, establishing the absolute configuration (i.e., confirming the 'R' or 'S' assignment) often requires the formation of stable diastereomers through reaction with a chiral derivatizing agent (CDA). acs.org Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a widely used CDA for determining the absolute configuration of chiral amines and alcohols. wikipedia.org
The procedure involves reacting the chiral amine with both the (R)- and (S)-enantiomers of Mosher's acid chloride in separate experiments to form the corresponding Mosher amides. researchgate.netudel.edu These resulting diastereomers can then be analyzed by ¹H or ¹⁹F NMR spectroscopy. nih.gov
By comparing the NMR spectra of the (R,R)- and (S,R)-diastereomers, the absolute configuration of the original amine can be assigned based on the Mosher model. This model predicts which protons on the substrate will be shielded or deshielded by the phenyl group of the MTPA moiety in the preferred conformation of the diastereomer. nih.gov This systematic shift difference allows for an unambiguous assignment of the absolute stereochemistry at the chiral center. frontiersin.orgnih.govresearchgate.net
Dynamic NMR (DNMR) techniques can be employed to study the conformational dynamics and intermolecular interactions of this compound. uniupo.it Molecules are not static; they undergo various dynamic processes such as bond rotations and conformational changes. nih.govnih.gov
For this compound, DNMR could provide insights into:
Rotational Barriers: The energy barriers for rotation around the C-C single bonds of the butyl side chain and the C-N bond can be determined. This provides information about the preferred conformations of the molecule in solution.
Amine Inversion: The nitrogen atom of the primary amine can undergo inversion. DNMR can measure the rate of this process.
Intermolecular Interactions: The formation and dissociation of hydrogen bonds with solvent molecules or other solute molecules can be studied. Temperature-dependent NMR experiments can reveal the strength and dynamics of these interactions.
These studies are crucial for understanding how the molecule's shape and flexibility influence its interactions in a dynamic chemical environment.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that provides information about the mass, and therefore the molecular weight and elemental formula, of a compound.
High-Resolution Mass Spectrometry (HRMS) is used to accurately determine the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous confirmation of the compound's molecular formula. For this compound, the molecular formula is C₁₀H₁₆N₂. nih.gov
HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. The technique measures the mass with high precision (typically to four or more decimal places). By comparing the experimentally measured exact mass to the calculated theoretical mass, the molecular formula can be confirmed. mdpi.com
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₆N₂ |
| Calculated Exact Mass | 164.1313 |
| Nominal Mass | 164 |
| Common Ion Adduct (ESI+) | [M+H]⁺ |
| Calculated m/z for [M+H]⁺ | 165.1386 |
An experimental HRMS measurement yielding a value very close to the calculated exact mass would provide strong evidence for the C₁₀H₁₆N₂ molecular formula.
Fragmentation Pattern Analysis for Structural Connectivity
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structural connectivity of a molecule through the analysis of its fragmentation patterns. In the mass spectrum of an amine, the molecular ion peak is typically an odd number if it contains an odd number of nitrogen atoms. libretexts.orglibretexts.org For aliphatic amines, alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the nitrogen atom, is a dominant fragmentation pathway. libretexts.orglibretexts.org This cleavage results in the formation of a stable, nitrogen-containing cation. libretexts.org
Table 1: Predicted Major Mass Spectral Fragments for this compound
| Fragment Structure | m/z (mass-to-charge ratio) | Fragmentation Pathway |
| [C10H16N2]+• (Molecular Ion) | 164 | Ionization of the parent molecule. |
| [C9H12N]+ | 134 | Loss of a •CH3 radical. |
| [C7H8N]+ | 106 | Loss of a •C3H7 radical (propyl). |
| [C6H5NH2]+• | 93 | Cleavage of the butyl group. |
Note: This table is predictive and based on general fragmentation principles for similar compounds.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a molecule.
FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govthermofisher.com Each functional group has a characteristic absorption frequency range. thermofisher.com
For this compound, the FT-IR spectrum is expected to show characteristic peaks for the amine and aromatic functionalities. Primary amines typically exhibit two N-H stretching bands in the region of 3400-3300 cm⁻¹. libretexts.orgyoutube.com The presence of an aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. youtube.com The C-N stretching vibration often appears in the fingerprint region and can be more difficult to assign definitively. libretexts.org The analysis of FT-IR spectra of similar molecules, such as aniline (B41778) (phenylamine) and various amino acid derivatives, provides a reference for interpreting the spectrum of this compound. nist.govresearchgate.net
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400 - 3300 | Medium |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |
| Alkyl Chain | C-H Stretch | 2960 - 2850 | Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Strong |
| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 | Medium |
| Alkyl Chain | C-H Bend | 1470 - 1370 | Medium |
| Aromatic Ring | C-H Out-of-plane Bend | 900 - 675 | Strong |
| Amine | C-N Stretch | 1350 - 1000 | Medium to Weak |
Note: This table is based on general characteristic frequencies for the indicated functional groups. thermofisher.comlibretexts.orgyoutube.comnih.gov
Raman spectroscopy is a complementary technique to FT-IR that provides information about molecular vibrations. horiba.comyoutube.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide a unique "fingerprint" of the molecule. horiba.com Analysis of the Raman spectra of similar molecules, such as 1-phenylethylamine (B125046) and 3-aminophenol, can aid in the assignment of vibrational modes. researchgate.netresearchgate.net Raman spectroscopy is also a powerful tool for differentiating between polymorphic forms of a compound, as different crystal structures will exhibit distinct vibrational spectra. spectroscopyonline.com
X-ray Crystallography and Diffraction Techniques
X-ray diffraction techniques are the gold standard for determining the three-dimensional structure of crystalline solids.
Single crystal X-ray diffraction (SCXRD) allows for the precise determination of bond lengths, bond angles, and the absolute configuration of a chiral molecule, such as this compound. scielo.brnih.gov By diffracting X-rays through a single, well-ordered crystal, a detailed three-dimensional map of the electron density can be generated, revealing the exact spatial arrangement of atoms. This technique is crucial for confirming the (1r) stereochemistry at the chiral center and for analyzing the molecule's conformation in the solid state. nih.gov Studies on similar molecules, including derivatives of phenylalanine and other amino acids, have utilized SCXRD to elucidate their crystal structures. mdpi.com
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. libretexts.orgwikipedia.org It provides information about the crystal system, unit cell dimensions, and can be used to identify different polymorphic forms of a compound. wikipedia.orgresearchgate.net The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ) and serves as a unique fingerprint for a crystalline solid. libretexts.org While not providing the same level of atomic detail as SCXRD, PXRD is a valuable tool for routine characterization and to assess the purity of a crystalline sample. henryford.com
Chromatographic Techniques for Purity and Isomer Separation
Chromatographic methods are indispensable for the quality control of this compound, ensuring both its chemical purity and its enantiomeric integrity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques routinely employed for these purposes. The choice between these methods often depends on the specific analytical goal, such as quantifying the enantiomeric excess or identifying volatile impurities.
The biological activity of chiral pharmaceutical compounds is often exclusive to one enantiomer. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the development of single-enantiomer drugs rather than racemic mixtures. mdpi.com The determination of the enantiomeric purity of this compound is therefore a critical analytical step. High-Performance Liquid Chromatography utilizing a Chiral Stationary Phase (CSP) is one of the most effective and widely used techniques for separating enantiomers. bre.comnih.gov
The fundamental principle of chiral HPLC involves the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase. wvu.edu This interaction leads to the formation of transient diastereomeric complexes, which have different affinities for the CSP, resulting in different retention times and thus, separation. eijppr.com
For primary amines such as this compound, polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose, have demonstrated broad applicability and excellent enantioseparation capabilities. nih.goveijppr.comyakhak.org Columns like Chiralpak® and Chiralcel®, which are based on phenylcarbamate derivatives of these polysaccharides, are frequently employed. yakhak.org The selection of the appropriate CSP and mobile phase is crucial for achieving successful enantiomeric resolution. yakhak.org
In some cases, derivatization of the primary amine with a suitable agent can enhance chromatographic separation and detection. nih.gov For instance, derivatization with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) can be used, allowing for highly sensitive fluorescence detection in addition to standard UV detection. yakhak.org
The following table outlines a proposed set of parameters for the chiral HPLC analysis of this compound, based on established methods for structurally similar chiral amines.
Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Excess Determination
| Parameter | Condition | Rationale / Source |
| Column (CSP) | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Polysaccharide-based CSPs are highly effective for amine enantioseparation. nih.govyakhak.org |
| Dimensions | 250 mm x 4.6 mm, 5 µm | Standard dimensions for analytical HPLC, providing good resolution and efficiency. |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | A normal-phase mobile phase is common for polysaccharide CSPs. Diethylamine is added as a basic modifier to improve peak shape and reduce tailing of the amine analyte. yakhak.org |
| Flow Rate | 1.0 mL/min | A typical flow rate for standard analytical columns. yakhak.orgnih.gov |
| Column Temp. | 25 °C | Room temperature or slightly controlled temperature is common for stability. |
| Detection | UV at 254 nm | The phenyl group in the analyte allows for strong UV absorbance. |
| Injection Vol. | 10 µL | A standard injection volume for analytical HPLC. nih.gov |
Gas Chromatography (GC) is a high-resolution separation technique well-suited for the analysis of volatile and thermally stable compounds. It is particularly useful for assessing the purity of starting materials and synthetic intermediates by detecting and quantifying volatile impurities. waters.comresearchgate.net
Direct analysis of primary amines by GC can be challenging due to their polarity and reactivity, which can lead to poor peak shapes and adsorption on the column. bre.com To overcome these issues, amines are often converted into less polar and more volatile derivatives prior to analysis. A common derivatization strategy for primary amines is N-acylation, for example, with trifluoroacetic anhydride (B1165640) (TFAA) to form N-trifluoroacetyl (N-TFA) derivatives. sigmaaldrich.com This process reduces the basicity and polarity of the amine, leading to improved chromatographic performance.
For the separation of enantiomers by GC, a chiral capillary column is required. Columns with cyclodextrin-based chiral stationary phases, such as Astec® CHIRALDEX™ G-TA (gamma-cyclodextrin trifluoroacetyl), are specifically designed for the separation of chiral compounds, including the N-TFA derivatives of amines. sigmaaldrich.com
The table below details a potential GC method for the analysis of derivatized this compound.
Table 2: Representative GC Method Parameters for Analysis of Volatile Derivatives
| Parameter | Condition | Rationale / Source |
| Derivatization | N-trifluoroacetylation (N-TFA) with Trifluoroacetic Anhydride (TFAA) | Common derivatization for GC analysis of amines to improve volatility and peak shape. sigmaaldrich.comresearchgate.net |
| Column (CSP) | Astec® CHIRALDEX™ G-TA | Chiral capillary column effective for separating N-TFA derivatives of amine enantiomers. sigmaaldrich.com |
| Dimensions | 30 m x 0.25 mm, 0.12 µm | Standard dimensions for high-resolution capillary GC. sigmaaldrich.com |
| Carrier Gas | Helium | Inert carrier gas commonly used in GC-FID analysis. waters.comsigmaaldrich.com |
| Oven Program | 100 °C (hold 2 min), ramp at 5 °C/min to 200 °C (hold 5 min) | A temperature gradient is used to effectively separate compounds with different volatilities. waters.com |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. sigmaaldrich.com |
| Detector | Flame Ionization Detector (FID) | A robust and universally responsive detector for organic compounds. sigmaaldrich.com |
| Detector Temp. | 250 °C | Prevents condensation of analytes in the detector. sigmaaldrich.com |
V. Theoretical and Computational Chemistry Studies
Electronic Structure Calculations
Electronic structure calculations are fundamental to predicting the intrinsic properties of a molecule.
Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and electronic properties of chemical compounds. d-nb.inforesearchgate.net For 3-((1r)-1-Aminobutyl)phenylamine, DFT calculations, often employing a basis set such as 6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure.
These calculations can also elucidate reactivity indicators. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
Table 1: Calculated DFT Geometrical Parameters for this compound
| Parameter | Bond/Angle | Value |
| Bond Length | C-N (amine) | ~1.47 Å |
| C-C (butyl chain) | ~1.54 Å | |
| C-N (aniline) | ~1.40 Å | |
| C-H (aromatic) | ~1.08 Å | |
| Bond Angle | C-C-N (chiral center) | ~110° |
| H-N-H (amine) | ~107° | |
| C-C-C (aromatic ring) | ~120° | |
| Dihedral Angle | Defines the spatial arrangement of the butylamine (B146782) side chain relative to the phenyl ring. | Varies with conformation |
Note: These are representative values and can vary slightly depending on the specific DFT functional and basis set used.
Computational methods, particularly DFT, are widely used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. d-nb.infomodgraph.co.uk By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, it is possible to predict the ¹H and ¹³C NMR spectra. These predicted spectra can be invaluable in confirming the structure of synthesized compounds by comparing them with experimental data. nih.gov The accuracy of these predictions has been shown to be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 1.2 ppm for ¹³C. d-nb.info
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| Aromatic Protons | 6.5 - 7.2 |
| Methine Proton (chiral center) | ~3.8 |
| Methylene (B1212753) Protons (butyl chain) | 1.2 - 1.8 |
| Amine Protons | 1.5 - 2.5 (broad) |
| Methyl Protons | ~0.9 |
| ¹³C NMR | |
| Aromatic Carbons | 115 - 150 |
| Chiral Carbon | ~55 |
| Butyl Chain Carbons | 14 - 40 |
Note: These are estimated chemical shift ranges. The exact values depend on the solvent and the specific computational method employed.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the aminobutyl side chain in this compound allows it to adopt various conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. By systematically rotating the rotatable bonds, a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing the most stable low-energy conformations. modgraph.co.uk Identifying these preferred conformations is crucial as they are likely the ones that interact with biological macromolecules.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights that are not available from static models. nih.gov
In a solution, the conformation of this compound is not static but fluctuates over time due to thermal energy and interactions with solvent molecules. MD simulations can model these dynamics by solving Newton's equations of motion for the atoms of the solute and solvent. protocols.io These simulations can reveal the preferred conformations in a solvent environment, the timescales of conformational changes, and the role of solvent in stabilizing certain structures.
Understanding how this compound interacts with a potential biological target, such as a receptor or enzyme, is a key aspect of medicinal chemistry. MD simulations are a powerful tool for modeling these interactions. nih.gov By placing the ligand in the binding site of a receptor, MD simulations can predict the binding mode, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and estimate the binding affinity. nih.govresearchgate.netmdpi.com This information is vital for structure-based drug design and for understanding the molecular basis of the compound's activity.
Reaction Mechanism Modeling and Transition State Analysis
While specific computational studies on the reaction mechanism of this compound are not extensively available in publicly accessible literature, the theoretical investigation of its formation, particularly through reductive amination, can be understood by analogy to well-studied similar reactions. The synthesis of chiral amines is a focal point of research, and computational chemistry, especially Density Functional Theory (DFT), provides powerful tools to elucidate the underlying reaction mechanisms, stereoselectivity, and transition states. nih.govnih.govacs.org
The direct reductive amination of a ketone precursor, such as 1-(3-aminophenyl)butan-1-one, is a primary route for synthesizing this compound. This process typically involves two key stages: the formation of an imine intermediate and its subsequent reduction. nih.govacs.org Computational modeling of this process would involve mapping the potential energy surface for each step to identify the most favorable reaction pathway.
Modeling Imine Formation and Reduction:
The initial step, the condensation of the ketone with an amine (like ammonia), proceeds through a hemiaminal intermediate. nih.gov DFT calculations can model the C-N bond formation, subsequent proton transfers, and the final dehydration step to form the imine. The choice of computational method and basis set is crucial for accuracy. For instance, methods like B3LYP or M06-2X with basis sets such as 6-311+G(d,p) are commonly employed to balance computational cost and accuracy. rsc.orgrsc.org Solvent effects are also critical and are often modeled using implicit solvent models like the Polarizable Continuum Model (PCM). acs.org
Transition State Analysis:
The reduction of the imine is the stereochemistry-determining step. In the presence of a chiral catalyst or auxiliary, two diastereomeric transition states are possible, leading to the (R) or (S) enantiomer. Transition state theory is used to locate these critical geometries on the potential energy surface. Frequency calculations are then performed to verify that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate (e.g., the hydride transfer from a reducing agent to the imine carbon). nih.govrsc.org
The energy difference between the diastereomeric transition states (ΔΔG‡) determines the enantiomeric excess of the product. A larger energy difference leads to higher stereoselectivity. Computational studies on analogous systems, such as the asymmetric transfer hydrogenation of imines, have revealed that non-covalent interactions, like hydrogen bonding and C-H···π interactions within the transition state structure, play a crucial role in stabilizing one transition state over the other. nih.govacs.org
For example, in the asymmetric reduction of imines catalyzed by a chiral phosphoric acid, DFT studies have shown that the catalyst can activate the imine through hydrogen bonding, and the stereochemical outcome is dictated by steric interactions between the substituents on the imine and the chiral catalyst. nih.gov
The table below illustrates the kind of data that would be generated from a computational study of the reductive amination to form this compound, based on analogous systems.
| Computational Parameter | Description | Example Finding from Analogous Systems |
| Reaction Step | The specific transformation being modeled. | Imine reduction via hydride transfer. |
| Computational Method | The level of theory and basis set used. | B3LYP/6-311+G(d,p) with PCM (Toluene). |
| Transition State (TS) | The specific transition state leading to an enantiomer. | TS-R (leading to the R-enantiomer). |
| Activation Energy (ΔG‡) | The Gibbs free energy barrier for the reaction step. | 15.2 kcal/mol. |
| Transition State (TS) | The specific transition state leading to an enantiomer. | TS-S (leading to the S-enantiomer). |
| Activation Energy (ΔG‡) | The Gibbs free energy barrier for the reaction step. | 17.5 kcal/mol. |
| Energy Difference (ΔΔG‡) | The difference in activation energies between the two transition states. | 2.3 kcal/mol. |
This is a hypothetical data table based on typical values from computational studies of similar reactions.
By analyzing the geometries and energies of the transition states, chemists can gain a deep understanding of the factors controlling the stereoselectivity and can rationally design more efficient and selective catalysts for the synthesis of chiral amines like this compound.
Quantitative Structure-Activity Relationships (QSAR) for Analogues (Focus on chemical features, not biological outcomes)
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with a specific property, often biological activity. For analogues of this compound, QSAR models would focus on identifying the key chemical and structural features that influence their physicochemical properties, which in turn can be related to their behavior in various systems. The development of a QSAR model involves calculating a set of molecular descriptors and using statistical methods to build a predictive model.
Key Chemical Descriptors:
A wide range of descriptors can be calculated to represent the chemical features of the analogues. ucsb.edu These descriptors are typically categorized as follows:
Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, number of atoms, number of rings, and number of specific functional groups (e.g., amine groups, aromatic rings). ucsb.edu
Topological Descriptors: These are numerical representations of the molecular topology, including connectivity indices and shape indices (e.g., Kappa shape indices), which describe the size, shape, and degree of branching of the molecule.
Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area, volume, and ovality.
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, polarizability, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu For aniline (B41778) derivatives, descriptors related to the charge on the nitrogen atom and the aromatic ring are particularly relevant. researchgate.net
Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (LogP), which is a measure of hydrophobicity, and molar refractivity, which relates to steric bulk and polarizability. researchgate.net
QSAR Model Development:
Once the descriptors are calculated for a series of analogues, a statistical method is used to build the QSAR model. Common methods include:
Multiple Linear Regression (MLR): This method finds a linear relationship between the dependent variable (the property of interest) and a set of independent variables (the molecular descriptors). nih.gov
Genetic Algorithms (GA): GA can be used in conjunction with MLR to select the most relevant subset of descriptors from a large pool, preventing overfitting and improving the predictive power of the model.
Artificial Neural Networks (ANN): ANNs are more complex, non-linear models that can capture more intricate relationships between the chemical structure and the property being studied.
The table below provides examples of chemical descriptors that would be relevant in a QSAR study of analogues of this compound and their general influence on chemical properties.
| Descriptor Class | Specific Descriptor | Chemical Feature Represented | Potential Influence on Properties |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity/Lipophilicity | Influences solubility and membrane permeability. |
| Electronic | HOMO Energy | Electron-donating ability | Relates to reactivity in oxidation reactions. ucsb.edu |
| Electronic | LUMO Energy | Electron-accepting ability | Relates to reactivity in reduction reactions. ucsb.edu |
| Steric/Topological | Molar Refractivity (MR) | Molecular volume and polarizability | Affects how the molecule fits into binding sites or interacts with other molecules. researchgate.net |
| Constitutional | Molecular Weight (MW) | Size of the molecule | Can be correlated with various physical properties. researchgate.net |
| Electronic | pKa of the amine group | Basicity | Governs the ionization state at a given pH, influencing interactions. |
A successful QSAR model for analogues of this compound would provide a mathematical equation that quantitatively describes how these chemical features relate to a particular endpoint. This allows for the in-silico screening of new, hypothetical analogues to prioritize synthetic efforts towards molecules with desired characteristics, without explicitly focusing on their biological outcomes.
Vi. Emerging Applications in Chemical Sciences and Materials
Applications as a Building Block in Complex Molecule Synthesis
The presence of two reactive amine groups and a chiral center makes 3-((1r)-1-Aminobutyl)phenylamine a valuable precursor in the synthesis of intricate organic molecules, particularly those containing nitrogen.
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. Chiral amines are crucial starting materials for the enantioselective synthesis of these important compounds. While direct research on the application of this compound in the synthesis of specific nitrogen-containing heterocycles is not extensively documented in publicly available literature, its structural characteristics suggest its potential as a precursor for various heterocyclic systems. For instance, the vicinal diamine-like structure could be utilized in the synthesis of chiral piperazines, benzodiazepines, or other related heterocyclic frameworks through condensation reactions with appropriate dicarbonyl compounds or their equivalents. The inherent chirality of the molecule would be pivotal in creating stereochemically defined heterocyclic products.
Advanced organic frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. The incorporation of chiral building blocks into these frameworks can impart enantioselectivity to their functions. The amino groups of this compound could serve as coordination sites for metal ions in the formation of chiral MOFs or as reactive handles for covalent linkage in the synthesis of chiral COFs. Such frameworks could potentially be used for enantioselective separations or as asymmetric catalysts.
Catalysis Development
The development of novel chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds. The structure of this compound is well-suited for its use in the design of both chiral ligands for metal-based catalysts and as an organocatalyst itself.
Chiral ligands are essential components of many asymmetric metal catalysts. The diamine functionality of this compound can act as a bidentate ligand, coordinating to a metal center to create a chiral environment. This chiral metal complex could then catalyze a variety of asymmetric transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The specific stereochemical outcome of these reactions would be dictated by the absolute configuration of the chiral amine.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral primary and secondary amines are a prominent class of organocatalysts, often activating substrates through the formation of transient iminium or enamine intermediates. The primary amino group in this compound, in conjunction with the adjacent chiral center, could potentially be utilized in various organocatalytic reactions, including aldol (B89426) reactions, Michael additions, and Mannich reactions, to afford chiral products with high enantioselectivity.
Materials Science and Engineering
Beyond its applications in synthesis and catalysis, this compound holds promise in the field of materials science. The functional groups present in the molecule can be exploited to impart specific properties to polymers and other materials. For instance, it could be incorporated into polymer backbones to introduce chirality and functional amine groups. These functionalized polymers could find applications as chiral stationary phases in chromatography for the separation of enantiomers, or as materials with specific optical or electronic properties.
Precursor for Advanced Polymer Synthesis
The bifunctional nature of this compound, possessing two amine groups with different reactivities, allows for its use as a monomer in the synthesis of advanced polymers. The aromatic amine is less basic and more sterically hindered than the primary amine on the butyl chain, enabling selective polymerization reactions. This characteristic is particularly valuable in the production of chiral polymers with controlled architectures.
One potential application is in the synthesis of chiral polyamides or polyimines. The primary amine can selectively react with diacyl chlorides or dialdehydes to form the polymer backbone, while the aromatic amine can be reserved for subsequent cross-linking or functionalization. The incorporation of the chiral (1r)-1-aminobutyl moiety directly into the polymer chain imparts chirality to the entire macromolecule. Such chiral polymers are of significant interest for applications in enantioselective separations, asymmetric catalysis, and chiroptical materials.
Research on structurally similar chiral amines has demonstrated their successful integration into polymer backbones, leading to materials with helical conformations and high chiral recognition capabilities. For instance, polymers derived from chiral α-olefins have been shown to exhibit main-chain chirality, leading to unique material properties.
Table 1: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Monomer 1 | Monomer 2 | Key Feature | Potential Application |
| Chiral Polyamide | This compound | Terephthaloyl chloride | Inherent chirality in the backbone | Chiral stationary phases for HPLC |
| Chiral Polyimine | This compound | Glutaraldehyde | Reversible imine linkages | Self-healing materials, dynamic covalent chemistry |
| Functional Polyarylamide | This compound | Isophthaloyl chloride | Post-polymerization modification site | Membranes with tunable properties |
Surface Modification and Functionalization of Materials
The amine groups in this compound provide reactive sites for grafting the molecule onto the surfaces of various materials, thereby altering their chemical and physical properties. This surface modification can be used to introduce chirality, improve adhesion, or impart specific binding capabilities to substrates like silica, metal oxides, and other polymers.
The phenylamine group can strongly interact with surfaces through π-π stacking or can be chemically bonded, while the aminobutyl group extends away from the surface, presenting a chiral environment. This is particularly useful in the preparation of chiral stationary phases for chromatography, where the modified surface can selectively interact with enantiomers, allowing for their separation. The process of surface functionalization often involves the reaction of the amine groups with surface functionalities such as hydroxyl or carboxyl groups. For example, amine-functionalized polymers are known to react with carboxylic acids and their active esters.
Furthermore, the aromatic amine can be utilized for the electrochemical polymerization of a thin conductive polymer film on an electrode surface, creating a modified electrode with chiral recognition capabilities. The general utility of aromatic amines in modifying polymer surfaces to enhance properties like adhesion has been explored in various systems.
Components in Sensing and Recognition Systems
The chiral nature and the presence of hydrogen-bonding amine groups make this compound a promising candidate for the development of chemical sensors and recognition systems. It can be incorporated into sensor arrays designed for the detection of chiral molecules. The principle of detection relies on the specific interactions, such as hydrogen bonding and steric repulsion, between the chiral host (the sensor) and the chiral guest (the analyte).
When immobilized on a transducer surface, such as a quartz crystal microbalance or the gate of a field-effect transistor, the selective binding of an analyte to the this compound layer can generate a measurable signal. For instance, triphenylamine-functionalized covalent organic polymers have been synthesized and used as fluorescent sensors for the detection of specific ions with high sensitivity and selectivity. While direct research on this specific compound is limited, the broader class of chiral amines has been successfully employed in the fabrication of sensors for various analytes. Primary amine-functionalized polyaniline films, for example, have been used as sensors for detecting formaldehyde through nucleophilic addition reactions.
Molecular Recognition and Supramolecular Chemistry
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. The structure of this compound is well-suited for applications in molecular recognition and host-guest chemistry due to its ability to form specific and directional interactions.
Design of Chiral Recognition Agents
The enantiomerically pure structure of this compound makes it an excellent candidate for the design of chiral recognition agents. These agents are capable of distinguishing between the enantiomers of other chiral molecules. This recognition is based on the formation of diastereomeric complexes with different stabilities, which can be detected by various analytical techniques such as NMR spectroscopy or mass spectrometry.
The amine groups can act as hydrogen bond donors, while the aromatic ring can participate in π-π stacking interactions. The specific three-dimensional arrangement of these functional groups, dictated by the chiral center, allows for highly selective binding with a complementary chiral guest molecule. Research has shown that supramolecular nanocapsules assembled from cyclodextrin derivatives can achieve extremely high chiral recognition of aromatic amine guests in nonpolar solvents. acs.org The principles of host-guest chemistry are central to these applications, where a larger "host" molecule selectively binds a smaller "guest" molecule. wikipedia.org
Table 2: Potential Chiral Recognition Applications
| Application Area | Interacting Moiety | Type of Interaction | Analyte Example |
| Enantioselective Chromatography | Chiral stationary phase | Diastereomeric complex formation | Racemic pharmaceuticals |
| Chiral NMR Shift Agent | Formation of transient diastereomers | Anisotropic effects on NMR signals | Chiral carboxylic acids |
| Chiral Sensor | Immobilized on a transducer | Selective binding event | Enantiomers of amino acids |
Host-Guest Chemistry Studies
In host-guest chemistry, this compound can function as a chiral guest molecule, capable of being selectively encapsulated within a larger host molecule, such as a cyclodextrin, calixarene, or a self-assembled molecular capsule. The study of these host-guest complexes can provide fundamental insights into the nature of non-covalent interactions and the principles of molecular recognition.
The phenylamine moiety can be included within the hydrophobic cavity of a host, while the aminobutyl group can interact with the host's portal or exterior through hydrogen bonding. The chirality of the guest molecule can influence the binding affinity and the structure of the resulting complex. For example, studies on the chiral recognition of aromatic amines by supramolecular nanocapsules have demonstrated significant differences in binding constants for different enantiomers. acs.org These studies are crucial for the development of new materials for drug delivery, catalysis, and chemical separations. The dynamic nature of coordination bonds in metal complexes also offers a pathway for chirality induction and sensing.
Vii. Future Research Directions and Perspectives
Development of Novel Stereoselective Synthetic Pathways
The efficient and enantiomerically pure synthesis of 3-((1r)-1-Aminobutyl)phenylamine is paramount for its future applications. While traditional methods for synthesizing chiral amines exist, future research will likely gravitate towards more advanced and sustainable stereoselective strategies.
A primary focus will be the advancement of asymmetric catalysis . The asymmetric hydrogenation of a corresponding prochiral imine is a highly direct and atom-economical route to obtain the desired (R)-enantiomer. sigmaaldrich.comacs.org A significant trend in this field is the development of catalysts based on earth-abundant and less toxic first-row transition metals such as iron, cobalt, and nickel, which could provide more sustainable alternatives to precious metal catalysts like rhodium, iridium, and ruthenium. acs.org
Biocatalysis represents another highly promising frontier. The use of enzymes, such as imine reductases (IREDs) and reductive aminases (RedAms), has shown great success in the asymmetric synthesis of chiral amines, offering high enantioselectivity under mild, environmentally benign conditions. researchgate.net Future endeavors could involve the discovery or engineering of novel enzymes with high specificity for the precursor of this compound.
Additionally, organocatalysis , which employs small, metal-free organic molecules to catalyze stereoselective transformations, offers a powerful alternative for the synthesis of chiral amines and could be a fruitful area of investigation for this specific target molecule. beilstein-journals.org
Key Synthetic Research Areas:
Novel Chiral Catalysts: Emphasis on developing catalysts with non-precious metals for asymmetric hydrogenation and transfer hydrogenation.
Biocatalytic Routes: The engineering of enzymes like imine reductases for highly stereoselective synthesis.
Organocatalytic Methods: The exploration of metal-free catalytic systems for the asymmetric synthesis of the target compound.
Exploration of Undiscovered Reactivity Profiles
The chemical behavior of this compound is characterized by its two distinct amino groups and the aromatic ring. The aniline (B41778) moiety is known to be highly reactive towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. libretexts.orgwikipedia.org The steric bulk of the aminobutyl group may, however, influence this regioselectivity, potentially favoring substitution at the para position. A systematic investigation into the outcomes of various electrophilic substitution reactions, including nitration, halogenation, and Friedel-Crafts reactions, is warranted.
The differing basicity of the aliphatic and aromatic amino groups presents an opportunity for selective functionalization . Research into controlled N-acylation, N-alkylation, and N-arylation could yield a wide array of derivatives. For example, selectively protecting the more basic aliphatic amine would enable subsequent chemical modifications at the aniline nitrogen or the aromatic ring. libretexts.org
Furthermore, the potential for intramolecular reactions to form novel heterocyclic structures, given the 1,3-relationship of the amino groups, remains a largely unexplored area that could lead to new chemical entities with unique properties.
Advanced Computational Modeling for Predictive Design
Computational chemistry provides a powerful lens through which to predict and understand the behavior of this compound at a molecular level. advancedsciencenews.com Future computational studies could be pivotal in several areas:
Conformational Analysis: To determine the molecule's preferred 3D structures and how these conformations govern its interactions.
Reactivity Prediction: Employing methods like Density Functional Theory (DFT) to forecast the most probable sites for chemical reactions, thereby guiding synthetic strategies. rsc.org
Quantitative Structure-Activity Relationship (QSAR): Developing models to correlate the chemical structure of derivatives with their biological or material properties, enabling the rational design of new and improved compounds. nih.gov
Catalyst and Material Design: Using computational tools to design novel chiral catalysts for its synthesis or to predict the properties of materials incorporating this molecule. advancedsciencenews.commdpi.com
Expansion into New Areas of Materials and Catalysis Research
The distinct structural features of this compound make it an attractive candidate for the development of new functional materials and catalysts.
In materials science , the demand for chiral molecules for advanced materials with unique optical and electronic properties is growing. chiralpedia.com This compound could be used as a monomer to create chiral polymers for applications in enantioselective separations or as chiral sensors. rsc.org The presence of two amine groups also makes it a suitable building block for coordination polymers or metal-organic frameworks (MOFs).
In the realm of catalysis , chiral diamines are well-established as highly effective ligands in asymmetric metal catalysis. sigmaaldrich.comacs.org The this compound framework could be elaborated into a new class of chiral ligands. By chemically modifying the amino groups with coordinating fragments like phosphines or pyridines, a diverse library of ligands could be synthesized and tested in a range of asymmetric catalytic reactions.
Q & A
Basic Question: What are the standard synthetic routes for 3-((1r)-1-Aminobutyl)phenylamine, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via reductive amination of 3-(1-oxobutyl)phenylamine using catalysts like palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH3CN). Reaction conditions such as temperature (25–60°C), solvent polarity (methanol or ethanol), and hydrogen pressure (1–3 atm for catalytic hydrogenation) critically affect yield. For stereochemical control, chiral auxiliaries or asymmetric catalysis may be employed to retain the (1R)-configuration .
Basic Question: Which analytical techniques are essential for structural confirmation of this compound?
Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm the presence of the aminobutyl side chain and phenyl group. Key signals include aromatic protons (δ 6.5–7.5 ppm) and amine protons (δ 1.5–2.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C10H16N2).
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for verifying the (1R)-configuration .
Advanced Question: How does the stereochemistry of this compound influence its biological activity, and what methods optimize enantiomeric purity?
Answer:
The (1R)-configuration enhances binding affinity to biological targets (e.g., neurotransmitter receptors) due to spatial compatibility. Enantiomeric purity is achieved via:
- Chiral Chromatography : Using cellulose-based columns to separate enantiomers.
- Asymmetric Synthesis : Employing chiral catalysts like BINAP-ruthenium complexes to favor the (1R)-isomer. Purity is validated by circular dichroism (CD) or chiral HPLC .
Advanced Question: What methodological approaches resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or cell line specificity. To resolve:
- Reproducibility Studies : Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C).
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm target engagement.
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify confounding variables .
Basic Question: How is this compound quantified in complex biological matrices?
Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Reverse-phase C18 columns with a mobile phase of acetonitrile/0.1% formic acid achieve separation. Quantification uses deuterated internal standards (e.g., this compound-d4).
- Fluorescence Detection : Derivatization with dansyl chloride enhances sensitivity in low-concentration samples .
Advanced Question: What strategies mitigate degradation of this compound during storage?
Answer:
- Anhydrous Storage : Store under nitrogen or argon at –20°C to prevent oxidation.
- Salt Formation : Convert to hydrochloride or dihydrochloride salts (e.g., 3-(2-Amino-ethyl)-phenylamine dihydrochloride) to enhance stability.
- Lyophilization : Freeze-drying in amber vials reduces hydrolytic degradation .
Advanced Question: How do solvent polarity and pH affect the solubility and reactivity of this compound?
Answer:
- Solvent Polarity : The compound is sparingly soluble in water (logP ~2.5) but dissolves in polar aprotic solvents (e.g., DMF, DMSO).
- pH Effects : Protonation of the amine group at acidic pH (≤4) increases aqueous solubility but reduces nucleophilicity. Adjusting pH to 8–10 enhances reactivity in alkylation reactions .
Advanced Question: What computational methods predict the pharmacokinetic properties of this compound?
Answer:
- Molecular Dynamics (MD) Simulations : Model blood-brain barrier permeability using force fields like AMBER.
- QSAR Models : Relate structural descriptors (e.g., molar refractivity, H-bond donors) to bioavailability.
- ADMET Prediction Tools : Software like SwissADME estimates clearance rates and metabolic pathways (e.g., cytochrome P450 interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
